Alacepril

説明

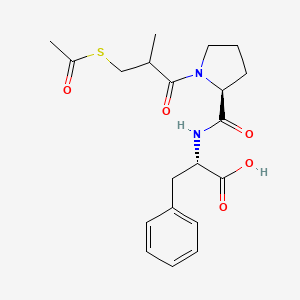

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHOYXPRDYHEZ-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048576 | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74258-86-9 | |

| Record name | Alacepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alacepril [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALACEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alacepril's Mechanism of Action on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its interaction with the renin-angiotensin system (RAS). It includes a detailed breakdown of its metabolic activation, its primary pharmacological effects, quantitative data from key studies, and an overview of relevant experimental methodologies.

The Renin-Angiotensin System (RAS) and its Role in Blood Pressure Regulation

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The process is initiated when a drop in blood pressure or sodium concentration prompts the kidneys to release the enzyme renin.[1] Renin acts on angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.[1] Angiotensin I is then converted into the highly potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily found in the lungs.[1][3]

Angiotensin II exerts several effects that collectively increase blood pressure:

-

Vasoconstriction: It directly causes the narrowing of blood vessels, which increases vascular resistance.[1][2]

-

Aldosterone Release: It stimulates the adrenal glands to secrete aldosterone.[1] Aldosterone acts on the kidneys to promote the retention of sodium and water, thereby increasing blood volume.[1]

-

Sympathetic Nervous System Stimulation: It enhances the release of noradrenaline, further contributing to vasoconstriction and increased cardiac output.[4]

This compound: A Prodrug Approach to ACE Inhibition

This compound is a sulfhydryl-containing ACE inhibitor that is administered as an inactive prodrug.[1][3] This formulation allows for a more gradual onset of action.[1] After oral administration, this compound undergoes metabolic conversion in the body to produce its pharmacologically active forms.[1][5] The primary active metabolite responsible for its therapeutic effects is captopril.[1][3][6]

The metabolic activation of this compound follows a two-step process:

-

This compound is first metabolized to desacetyl-alacepril.[1][5]

-

Desacetyl-alacepril is then further converted into captopril, the potent ACE inhibitor.[1][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 6. This compound - Wikiwand [wikiwand.com]

Alacepril as a Prodrug: An In-Depth Technical Guide to its In Vivo Conversion to Captopril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that undergoes extensive in vivo biotransformation to its active metabolite, captopril, as well as an intermediate metabolite, desacetylthis compound. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, supported by quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the involved pathways. The conversion of this compound to captopril is a critical aspect of its pharmacological activity, contributing to its sustained antihypertensive effects. Understanding the nuances of this bioconversion is paramount for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

This compound, chemically identified as 1-[(2S)-3-(acetylthio)-2-methyl-1-oxopropyl]-L-prolyl-L-phenylalanine, is an orally administered ACE inhibitor utilized in the management of hypertension. Unlike captopril, which is administered in its active form, this compound is designed as a prodrug to enhance its pharmacokinetic profile. Upon oral administration, this compound is absorbed and subsequently metabolized in the liver to form desacetylthis compound and the pharmacologically active captopril. This conversion is crucial for its therapeutic efficacy, as captopril is a potent inhibitor of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. This guide will delve into the specifics of this in vivo conversion, presenting quantitative data, experimental protocols, and pathway visualizations.

In Vivo Biotransformation of this compound

The metabolic journey of this compound in the body involves a two-step enzymatic conversion. Initially, this compound undergoes deacetylation, a reaction catalyzed by acetylases, to form the intermediate metabolite, desacetylthis compound. Subsequently, desacetylthis compound is further metabolized to yield the active drug, captopril. This sequential conversion allows for a more gradual release and sustained presence of captopril in the systemic circulation, potentially contributing to a longer duration of action compared to direct administration of captopril.

Metabolic Pathway

The biotransformation of this compound can be visualized as a linear pathway leading to the formation of its active metabolite.

Quantitative Pharmacokinetic Data

The in vivo conversion of this compound to captopril has been quantified in human studies. Following oral administration of a 50 mg dose of this compound, the pharmacokinetic parameters of the resulting captopril have been determined.

| Parameter | Free Captopril | Protein-Conjugated Captopril | Total Captopril | Reference |

| Time to Maximal Plasma Concentration (tmax) (hours) | 1.0 | 1.7 | 1.6 | |

| Biological Half-life (t1/2) (hours) | 1.9 | 4.2 | 5.0 | |

| Cumulative Urinary Excretion at 8 hours (% of administered dose) | 35% | - | - | |

| Total Cumulative Urinary Excretion at 24 hours (% of administered dose) | - | - | 59% |

Table 1: Pharmacokinetic Parameters of Captopril Metabolites After a Single 50 mg Oral Dose of this compound in Healthy Subjects (Fasting State).

Experimental Protocols

The investigation of this compound's in vivo conversion to captopril necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of this compound and its metabolites in biological matrices.

In Vivo Study Design for Pharmacokinetic Analysis

A representative experimental workflow for an in vivo pharmacokinetic study of this compound in human subjects is outlined below.

Alacepril's Effect on Bradykinin and Prostaglandin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] As a prodrug, this compound is metabolized in the liver to its active form, captopril.[2] The primary mechanism of action of ACE inhibitors is the blockade of the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. However, a significant component of the therapeutic effect of ACE inhibitors, including this compound, is mediated through their influence on the kallikrein-kinin system, specifically by potentiating the effects of bradykinin. This guide provides a detailed technical overview of the molecular pathways through which this compound impacts bradykinin and subsequently modulates prostaglandin synthesis, key mediators of its vasodilatory and cardioprotective effects.

This compound and the Bradykinin Pathway

Angiotensin-converting enzyme is identical to kininase II, an enzyme responsible for the degradation of bradykinin.[3] By inhibiting ACE, this compound leads to an accumulation of bradykinin.[3] Bradykinin is a potent vasodilator that exerts its effects by binding to B2 receptors on endothelial cells.[4][5] This interaction initiates a signaling cascade that contributes to vasodilation and a decrease in blood pressure.

The accumulation of bradykinin due to ACE inhibition is a key factor in the therapeutic efficacy of drugs like this compound, but it is also associated with side effects such as a dry cough and angioedema.

Bradykinin Signaling Pathway

The binding of bradykinin to its B2 receptor, a G-protein coupled receptor, on endothelial cells triggers a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a critical step in the subsequent activation of pathways leading to the synthesis of vasodilatory prostaglandins.

This compound's Influence on Prostaglandin Pathways

The increased intracellular calcium resulting from bradykinin B2 receptor activation is a key trigger for the synthesis of prostaglandins. This occurs through the activation of cytosolic phospholipase A2 (cPLA2), which mobilizes arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various prostaglandins by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. The primary vasodilatory prostaglandins produced are prostaglandin E2 (PGE2) and prostacyclin (PGI2), the stable metabolite of which is 6-keto-prostaglandin F1α. These prostaglandins contribute significantly to the antihypertensive effects of this compound.

Prostaglandin Synthesis Pathway

Following the increase in intracellular Ca²⁺, cPLA2 translocates to the cell membrane and liberates arachidonic acid. This fatty acid then serves as a substrate for COX enzymes, which catalyze its conversion to prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is rapidly converted to various prostanoids, including the vasodilators PGE2 and PGI2, by specific synthases.

Quantitative Data on this compound's Effects

Experimental studies have quantified the impact of this compound on the bradykinin and prostaglandin pathways. The following tables summarize key findings from a study investigating the effects of this compound in spontaneously hypertensive rats (SHR) and normotensive dogs.

Table 1: Effect of this compound on Urinary Bradykinin and 6-keto-Prostaglandin F1α in Spontaneously Hypertensive Rats (SHR)

| Parameter | Dosage (mg/kg, p.o.) | Change in Urinary Excretion |

| Bradykinin | 30 | Increase |

| 100 | Increase | |

| 6-keto-Prostaglandin F1α | 30 | Increase |

| 100 | Increase | |

| Source: Adapted from Takeo, T., et al. (1984). Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals. Nippon Yakurigaku Zasshi, 84(5), 425-435.[6] |

Table 2: Effect of this compound on Urinary Bradykinin in Conscious Normotensive Dogs

| Parameter | Dosage (mg/kg, p.o.) | Change in Urinary Excretion |

| Bradykinin | 1 | Increase |

| 3 | Increase | |

| Source: Adapted from Takeo, T., et al. (1984). Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals. Nippon Yakurigaku Zasshi, 84(5), 425-435.[6] |

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the effects of ACE inhibitors on the bradykinin and prostaglandin pathways.

Animal Models and Drug Administration

-

Spontaneously Hypertensive Rats (SHR): Male SHRs are often used as a model for essential hypertension. This compound is typically administered orally (p.o.) via gavage.

-

Normotensive Dogs: Conscious male beagle dogs are commonly used. This compound is administered orally in capsules.

-

Dosage: Doses are calculated based on body weight.

Urine Collection and Analysis

-

24-hour Urine Collection: Animals are housed in metabolic cages to allow for the collection of 24-hour urine samples.

-

Bradykinin Measurement: Urinary bradykinin levels are typically measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. Samples are often pre-treated to inhibit kininases.

-

6-keto-Prostaglandin F1α Measurement: As the stable metabolite of prostacyclin, 6-keto-PGF1α is also measured in urine using RIA or ELISA.

Experimental Workflow

Conclusion

This compound exerts its therapeutic effects not only by inhibiting the RAAS but also by potentiating the bradykinin pathway. The resulting increase in bradykinin levels leads to the synthesis of vasodilatory prostaglandins, PGE2 and PGI2, which play a crucial role in the antihypertensive and cardioprotective actions of this ACE inhibitor. Understanding these intricate molecular mechanisms is vital for the continued development and optimization of cardiovascular therapies. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and clinicians working in this field.

References

- 1. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Antihypertensive activity of this compound in spontaneously hypertensive rats and deoxycorticosterone acetate-salt hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Role of prostaglandins in the antihypertensive effect of the converting enzyme inhibitor, enalapril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of angiotensin converting enzyme inhibitors on the vasodepressor and prostacyclin responses to bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin-converting enzyme inhibition and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Alacepril on Reactive Oxygen Species Production in Endothelial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, demonstrates a significant capacity to mitigate oxidative stress in endothelial cells by reducing the production of reactive oxygen species (ROS). This technical guide synthesizes the available preclinical evidence, detailing the molecular mechanisms, experimental validation, and key signaling pathways involved in this protective effect. This compound, through its active sulfhydryl-containing metabolite, desacetylthis compound, not only canonically inhibits the renin-angiotensin system, thereby reducing angiotensin II-mediated ROS generation, but also appears to exert direct antioxidant effects. The following sections provide an in-depth analysis of the quantitative data, detailed experimental methodologies for assessing these effects, and visual representations of the underlying biochemical cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the vascular protective properties of ACE inhibitors and for professionals engaged in the development of novel cardiovascular therapeutics.

Introduction

Endothelial dysfunction, a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases, is intrinsically linked to oxidative stress. An imbalance in the production and scavenging of reactive oxygen species (ROS) within endothelial cells leads to reduced nitric oxide (NO) bioavailability, inflammation, and apoptosis, thereby compromising vascular integrity and function.[1][2] Angiotensin II (Ang II), a primary effector of the renin-angiotensin system (RAS), is a potent stimulus for ROS production in the vasculature, primarily through the activation of NADPH oxidase (Nox) enzymes.[3][4][5]

This compound is a prodrug that is metabolized into its active forms, desacetylthis compound and subsequently captopril, both of which contain a sulfhydryl (-SH) group.[6] As an ACE inhibitor, this compound's primary mechanism of action is the blockage of Ang II formation.[6] However, emerging evidence suggests that its therapeutic benefits may extend beyond blood pressure reduction, encompassing direct antioxidant activities that contribute to its anti-atherogenic properties.[3][6] Specifically, studies have shown that this compound can inhibit ROS production in human aortic endothelial cells (HAECs) subjected to inflammatory stimuli.[3] This guide provides a detailed examination of these effects.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated that the active metabolite of this compound, desacetylthis compound, dose-dependently inhibits ROS production in endothelial cells stimulated by pro-inflammatory agents such as 7-ketocholesterol (7-KC) and tumor necrosis factor-alpha (TNF-α).[6] The inhibitory effect of desacetylthis compound was found to be more potent than that of other ACE inhibitors, including enalapril and its parent compound, captopril.[3][6]

While the reviewed literature confirms a significant and dose-dependent inhibitory effect, specific quantitative fluorescence values were not available for inclusion. The tables below are structured to accommodate such data as it becomes available.

Table 1: Effect of Desacetylthis compound on 7-Ketocholesterol-Induced ROS Production in HAECs

| Desacetylthis compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Percent Inhibition of ROS (%) | Statistical Significance (p-value) |

| Control (Unstimulated) | Data not available in reviewed literature | N/A | N/A |

| 7-KC (20 µM) | Data not available in reviewed literature | 0% (Reference) | N/A |

| 7-KC + Desacetylthis compound (1 µM) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |

| 7-KC + Desacetylthis compound (10 µM) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |

| 7-KC + Desacetylthis compound (100 µM) | Data not available in reviewed literature | Data not available in reviewed literature | < 0.05 |

Table 2: Effect of Desacetylthis compound on TNF-α-Induced ROS Production in HAECs

| Desacetylthis compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Percent Inhibition of ROS (%) | Statistical Significance (p-value) |

| Control (Unstimulated) | Data not available in reviewed literature | N/A | N/A |

| TNF-α (5 ng/ml) | Data not available in reviewed literature | 0% (Reference) | N/A |

| TNF-α + Desacetylthis compound (1 µM) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |

| TNF-α + Desacetylthis compound (10 µM) | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |

| TNF-α + Desacetylthis compound (100 µM) | Data not available in reviewed literature | Data not available in reviewed literature | < 0.05 |

Key Signaling Pathways

The reduction of endothelial ROS by this compound is primarily achieved through its canonical role as an ACE inhibitor, which interrupts a key pathological signaling cascade. Additionally, its sulfhydryl group may contribute to direct radical scavenging.

Angiotensin II-Mediated ROS Production

Angiotensin II, upon binding to its type 1 receptor (AT1R) on endothelial cells, initiates a signaling cascade that activates NADPH oxidase.[3][4] This multi-subunit enzyme complex, with Nox2 being a key isoform in endothelial cells, transfers an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).[6][7] Superoxide can then be converted to other ROS, leading to oxidative stress, reduced nitric oxide (NO) bioavailability, and endothelial dysfunction. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, thereby downregulating this entire pro-oxidant pathway.

Caption: this compound's inhibition of ACE reduces Ang II-mediated ROS production.

TNF-α-Induced ROS Production

TNF-α is a pro-inflammatory cytokine that can induce ROS production in endothelial cells through multiple mechanisms, including the activation of NADPH oxidase and by affecting mitochondrial function.[2][8][9] This process contributes to the inflammatory activation of the endothelium, characterized by the expression of adhesion molecules. This compound's active metabolite, desacetylthis compound, has been shown to inhibit TNF-α-induced ROS, suggesting an interference with these downstream signaling events or direct antioxidant activity.[6]

Caption: this compound inhibits TNF-α-induced ROS, reducing endothelial inflammation.

Experimental Protocols

The following section outlines a representative methodology for assessing the impact of this compound on ROS production in cultured endothelial cells. This protocol is synthesized from standard procedures and findings reported in the literature.[6][10][11][12]

Materials and Reagents

-

Cells: Human Aortic Endothelial Cells (HAECs), passages 3-6.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

-

ROS Inducers: 7-ketocholesterol (7-KC) (Sigma-Aldrich), Tumor Necrosis Factor-alpha (TNF-α) (R&D Systems).

-

Inhibitor: Desacetylthis compound (synthesis or custom order).

-

ROS Probe: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) (Thermo Fisher Scientific).

-

Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS).

-

Assay Plates: Black, clear-bottom 96-well microplates.

Experimental Workflow

The workflow involves cell culturing, pretreatment with the inhibitor, stimulation to induce ROS, staining with a fluorescent probe, and subsequent quantification.

Caption: Experimental workflow for assessing this compound's effect on endothelial ROS.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture HAECs in T-75 flasks using EGM-2 medium at 37°C and 5% CO₂.

-

Once confluent, detach cells using trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density of approximately 2.5 x 10⁴ cells per well.

-

Allow cells to adhere and grow to 80-90% confluency (typically 24-48 hours).

-

-

Drug Pretreatment:

-

Prepare stock solutions of desacetylthis compound in a suitable solvent (e.g., DMSO or PBS).

-

Prepare serial dilutions of desacetylthis compound in EGM-2 medium to achieve final concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Aspirate the culture medium from the wells and replace it with the medium containing the respective concentrations of desacetylthis compound. Include a vehicle control group.

-

Incubate the plates for 2 hours at 37°C.

-

-

ROS Induction:

-

Prepare working solutions of 7-KC (final concentration 20 µM) or TNF-α (final concentration 5 ng/ml) in EGM-2 medium.

-

Without removing the drug-containing medium, add the ROS inducer to the appropriate wells. Maintain control wells with only the drug and unstimulated wells with only medium.

-

Incubate for the required period to induce ROS (e.g., 6 hours for TNF-α, 12 hours for 7-KC).[6]

-

-

ROS Detection with H₂DCF-DA:

-

Prepare a 20 µM working solution of H₂DCF-DA in pre-warmed HBSS immediately before use. Protect from light.

-

Gently aspirate the medium from all wells and wash the cell monolayer twice with warm HBSS.

-

Add 100 µL of the H₂DCF-DA working solution to each well.

-

Incubate the plate for 45 minutes at 37°C in the dark.

-

-

Fluorescence Quantification:

-

Aspirate the H₂DCF-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

-

Add 100 µL of HBSS or phenol red-free medium to each well.

-

Immediately measure the fluorescence intensity using a microplate fluorometer with excitation set to ~485 nm and emission set to ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (containing only HBSS).

-

Calculate the mean fluorescence intensity for each treatment group.

-

Determine the percentage of ROS inhibition for each this compound concentration relative to the stimulated control group (100% ROS production).

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Conclusion

This compound, primarily through its active metabolite desacetylthis compound, effectively reduces reactive oxygen species production in endothelial cells. This action is mediated by the canonical inhibition of the pro-oxidant angiotensin II pathway and is potentially enhanced by the direct antioxidant properties of its sulfhydryl moiety. The evidence strongly suggests that this compound's vasoprotective effects are not solely dependent on its antihypertensive properties but also involve a direct modulation of endothelial redox status. This dual mechanism makes this compound a subject of significant interest for further research into therapies for oxidative stress-driven cardiovascular diseases. The protocols and pathways detailed in this guide provide a robust framework for such future investigations.

References

- 1. Understanding Angiotensin II Type1 Receptor Signaling in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II, NADPH Oxidase, and Redox Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NADPH Oxidases and Angiotensin II Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial cell superoxide generation: regulation and relevance for cardiovascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Effect of Captopril and Enalapril on Reactive Oxygen Species-Induced Endothelial Dysfunction in the Rabbit Abdominal Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TNF-α Increases Production of Reactive Oxygen Species through Cdk5 Activation in Nociceptive Neurons [frontiersin.org]

- 9. TNF-alpha-induced ROS production triggering apoptosis is directly linked to Romo1 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.hellobio.com [cdn.hellobio.com]

- 11. zellx.de [zellx.de]

- 12. abcam.com [abcam.com]

The Role of Alacepril in Modulating Inflammatory Responses in Vascular Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular inflammation is a critical underlying pathology in a multitude of cardiovascular diseases, including atherosclerosis and hypertension. The renin-angiotensin system (RAS) is a key regulator of vascular tone and inflammation, with its primary effector, Angiotensin II (Ang II), promoting oxidative stress and the expression of pro-inflammatory mediators. Angiotensin-converting enzyme (ACE) inhibitors, such as Alacepril, represent a therapeutic class that has demonstrated efficacy beyond their primary antihypertensive effects, exhibiting direct anti-inflammatory properties within the vascular tissue. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates inflammatory responses in the vasculature. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved.

Introduction: Vascular Inflammation and the Renin-Angiotensin System

The endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in maintaining vascular homeostasis. Endothelial dysfunction, often triggered by risk factors such as hyperlipidemia, hypertension, and diabetes, is an early event in the pathogenesis of vascular inflammatory diseases. This dysfunction is characterized by an imbalance in the production of vasodilators and vasoconstrictors, increased oxidative stress, and a pro-inflammatory state.

The renin-angiotensin system is a central player in this process. Ang II, generated by the action of ACE, binds to its type 1 receptor (AT1R) on endothelial and vascular smooth muscle cells. This interaction triggers a cascade of events leading to vasoconstriction, increased production of reactive oxygen species (ROS), and the upregulation of adhesion molecules and pro-inflammatory cytokines. These events facilitate the recruitment and infiltration of leukocytes into the vascular wall, a hallmark of chronic vascular inflammation and atherosclerotic plaque formation.

This compound is an ACE inhibitor that, by blocking the conversion of Angiotensin I to Angiotensin II, directly counteracts these pro-inflammatory effects.[1][2] This guide will explore the molecular mechanisms underlying this compound's anti-inflammatory actions in vascular tissue.

Mechanism of Action of this compound in Vascular Inflammation

This compound's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme.[1][2] This leads to a reduction in the circulating and local levels of Angiotensin II, a potent pro-inflammatory mediator. The downstream consequences of this inhibition in the vascular tissue are multifaceted and include:

-

Reduction of Oxidative Stress: this compound has been shown to inhibit the production of reactive oxygen species (ROS) in vascular endothelial cells.[3] ROS, such as superoxide anions, contribute to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO) and by activating pro-inflammatory signaling pathways.

-

Downregulation of Adhesion Molecules: A critical step in vascular inflammation is the adhesion of leukocytes to the endothelial surface, a process mediated by the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This compound has been demonstrated to dose-dependently reduce the expression of both ICAM-1 and VCAM-1 on human aortic endothelial cells (HAECs) stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α).[3]

-

Modulation of Pro-inflammatory Cytokines: While direct studies on this compound's effect on specific cytokines in endothelial cells are limited, meta-analyses of ACE inhibitors have shown a significant reduction in plasma levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and TNF-α.[1][4]

-

Inhibition of Pro-inflammatory Signaling Pathways: The expression of many inflammatory genes is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). ACE inhibitors are known to interfere with Ang II-induced NF-κB activation. This is a crucial mechanism by which this compound likely exerts its anti-inflammatory effects. Additionally, the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, is involved in inflammatory responses in vascular cells, and evidence suggests that ACE inhibitors can modulate this pathway.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the anti-inflammatory and related effects of this compound and other ACE inhibitors.

Table 1: Preclinical Efficacy of this compound in Modulating Endothelial Inflammation

| Parameter | Cell/Animal Model | Treatment/Stimulus | Concentration/Dose of this compound | Outcome | Reference |

| ICAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | TNF-α (5 ng/mL) | 100 µM | Significant reduction in ICAM-1 surface expression | [3] |

| VCAM-1 Expression | Human Aortic Endothelial Cells (HAECs) | TNF-α (5 ng/mL) | 100 µM | Significant reduction in VCAM-1 surface expression | [3] |

| ICAM-1 mRNA | Human Aortic Endothelial Cells (HAECs) | TNF-α (5 ng/mL) | 100 µM | Inhibition of TNF-α-induced ICAM-1 mRNA upregulation | [3] |

| VCAM-1 mRNA | Human Aortic Endothelial Cells (HAECs) | TNF-α (5 ng/mL) | 100 µM | Inhibition of TNF-α-induced VCAM-1 mRNA upregulation | [3] |

| ROS Production | Human Aortic Endothelial Cells (HAECs) | TNF-α (5 ng/mL) | 100 µM | Significant inhibition of ROS production | [3] |

Table 2: Clinical Data on the Effects of ACE Inhibitors on Inflammatory Markers

| Parameter | Patient Population | ACE Inhibitor | Treatment Duration | Outcome | Reference |

| C-Reactive Protein (CRP) | Various | Pooled ACE Inhibitors | Varied | Weighted Mean Difference: -0.54 mg/L | [4] |

| Interleukin-6 (IL-6) | Various | Pooled ACE Inhibitors | Varied | Weighted Mean Difference: -0.84 pg/mL | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) | Various | Pooled ACE Inhibitors | Varied | Weighted Mean Difference: -12.75 pg/mL | [4] |

| C-Reactive Protein (CRP) | Healthy volunteers with elevated CRP | Ramipril (10 mg/day) | 12 weeks | No significant reduction compared to placebo | [5] |

Note: The clinical data presented is for ACE inhibitors as a class, as specific data for this compound on these systemic inflammatory markers is limited. The results from individual trials can vary based on the patient population and specific ACE inhibitor used.

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the NF-κB and p38 MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Ang II or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for ICAM-1, VCAM-1, IL-6, and TNF-α, and initiates their transcription.

This compound, by reducing Ang II levels, is hypothesized to attenuate the activation of the IKK complex, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.

Caption: this compound's modulation of the NF-κB signaling pathway.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is another key signaling molecule involved in cellular responses to stress and inflammation. In vascular endothelial cells, stimuli such as Ang II and TNF-α can activate p38 MAPK. Activated p38 MAPK can, in turn, phosphorylate and activate downstream transcription factors that contribute to the expression of inflammatory genes. There is evidence of crosstalk between the p38 MAPK and NF-κB pathways. While specific data for this compound is limited, ACE inhibitors have been shown to modulate p38 MAPK activation.

Caption: Postulated modulation of the p38 MAPK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on vascular endothelial cells.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are commonly used for these studies.

-

Cell Culture: Culture cells in Endothelial Growth Medium (EGM) supplemented with growth factors, 10% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for RNA extraction and western blotting).

-

Allow cells to adhere and reach confluency.

-

Pre-treat cells with varying concentrations of this compound (or its active metabolite, desacetylthis compound) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or Angiotensin II (e.g., 100 nM) for a duration relevant to the endpoint being measured (e.g., 4-6 hours for adhesion molecule expression).

-

Include appropriate controls: untreated cells, cells treated with the vehicle for this compound, and cells treated only with the pro-inflammatory stimulus.

-

Measurement of Adhesion Molecule Expression (Cell Surface ELISA)

-

Cell Seeding and Treatment: Seed HUVECs or HAECs in a 96-well plate and treat as described in section 5.1.

-

Fixation: After treatment, gently wash the cells twice with phosphate-buffered saline (PBS) and fix with 1% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against human ICAM-1 or VCAM-1 (e.g., mouse anti-human ICAM-1/VCAM-1) diluted in blocking buffer for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the cells five times with PBS. Add a chromogenic HRP substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of the adhesion molecule expressed on the cell surface.

Measurement of Inflammatory Gene Expression (RT-qPCR)

-

Cell Seeding and Treatment: Seed HUVECs or HAECs in a 6-well plate and treat as described in section 5.1.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., ICAM-1, VCAM-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed when using SYBR Green to ensure the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Measurement of Reactive Oxygen Species (Lucigenin-based Chemiluminescence Assay)

-

Cell Seeding and Treatment: Seed HUVECs or HAECs in a white, clear-bottom 96-well plate suitable for luminescence measurements and treat as described in section 5.1.

-

Assay Buffer Preparation: Prepare a Krebs-HEPES buffer containing lucigenin (e.g., 5 µM).

-

Measurement:

-

After treatment, gently wash the cells with pre-warmed PBS.

-

Add the lucigenin-containing assay buffer to each well.

-

Immediately measure the chemiluminescence using a luminometer. The signal can be measured kinetically over time or as an endpoint reading.

-

-

Data Analysis: The chemiluminescence signal is proportional to the rate of superoxide production. Normalize the readings to the number of cells or protein concentration in each well.

Experimental and Logical Workflows

The investigation of this compound's anti-inflammatory effects on vascular tissue can be structured into a logical workflow, starting from cellular models and potentially progressing to more complex systems.

Caption: A generalized experimental workflow for investigating this compound.

Conclusion

This compound, through its primary action as an angiotensin-converting enzyme inhibitor, demonstrates significant potential in modulating inflammatory responses within the vascular tissue. The evidence presented in this guide indicates that this compound can attenuate key events in vascular inflammation, including the reduction of oxidative stress and the downregulation of adhesion molecule expression. These effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. The detailed experimental protocols and workflows provided herein offer a framework for researchers and drug development professionals to further investigate and characterize the vasoprotective and anti-inflammatory properties of this compound and other ACE inhibitors. A deeper understanding of these mechanisms will be crucial for optimizing their therapeutic use in the management of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The inhibitory effect of this compound, an angiotensin-converting enzyme inhibitor, on endothelial inflammatory response induced by oxysterol and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the Renin-Angiotensin System Inhibitors on Inflammatory Markers: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of angiotensin-converting enzyme inhibition on C-reactive protein levels: The Ramipril C-Reactive pRotein Randomized evaluation (4R) trial results - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Alacepril in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective mechanisms of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, as demonstrated in various preclinical models. This compound, a prodrug converted to its active form, captopril, has shown potential beyond its primary cardiovascular applications.[1] This document synthesizes available data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)

This compound's primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.[1][2] In the brain, an overactive RAS is implicated in the pathogenesis of neurodegenerative diseases through mechanisms including oxidative stress, inflammation, and apoptosis.[3][4][5]

By inhibiting ACE, this compound prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule Angiotensin II (Ang II).[1] This action is the primary upstream event that triggers its downstream neuroprotective effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Frontiers | Deciphering mechanisms of action of ACE inhibitors in neurodegeneration using Drosophila models of Alzheimer’s disease [frontiersin.org]

- 4. Deciphering mechanisms of action of ACE inhibitors in neurodegeneration using Drosophila models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of apoptosis by ACE inhibitors and angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Alacepril's Influence on Cellular Apoptosis and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite captopril, play a multifaceted role in modulating fundamental cellular processes such as apoptosis and proliferation. This technical guide synthesizes findings from preclinical and in vitro studies to provide a comprehensive overview of this compound's mechanisms of action in these areas. The evidence indicates that the effects of this compound are highly context-dependent, varying with cell type and physiological conditions. Notably, this compound and other ACE inhibitors have demonstrated the potential to inhibit the proliferation of specific cell types, including cardiac fibroblasts and certain cancer cells, while their influence on apoptosis is more complex, ranging from inhibition in renal and activated T cells to a lack of effect or even induction in other contexts. This guide details the experimental evidence, protocols, and underlying signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction

This compound is a prodrug that is converted in the liver to its active form, captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.[1] By inhibiting ACE, this compound and its active metabolite captopril decrease the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[1] Beyond its well-established cardiovascular effects, emerging research has focused on the influence of this compound and other ACE inhibitors on cellular processes like apoptosis (programmed cell death) and proliferation. Understanding these effects is crucial for exploring the therapeutic potential of this drug class in a wider range of diseases, including cancer and fibrotic disorders. This document provides a detailed examination of the current state of knowledge regarding this compound's impact on cellular apoptosis and proliferation.

Influence on Cellular Proliferation

The effect of this compound and other ACE inhibitors on cellular proliferation is varied and appears to be specific to the cell type and the stimuli present.

Inhibition of Cardiac Fibroblast Proliferation

Studies have shown that ACE inhibitors can inhibit the proliferation of cardiac fibroblasts, a key process in the development of cardiac fibrosis. For instance, enalaprilat, the active form of enalapril, has been demonstrated to inhibit angiotensin II-induced proliferation of rat cardiac fibroblasts.[2] This anti-proliferative effect is linked to the modulation of signaling pathways involving reactive oxygen species (ROS), p38 mitogen-activated protein kinase (p38MAPK), and transforming growth factor-beta 1 (TGF-β1).[2]

Anti-Proliferative Effects on Cancer Cells

The active metabolite of this compound, captopril, has shown anti-proliferative effects on certain cancer cell lines. In one study, captopril exhibited a dose-dependent inhibition of prostate (DU145) and colon (HCT116) cancer cells.[3] This effect was associated with an upregulation of the tumor suppressor gene p53.[3] Another study demonstrated that captopril reduced the number of proliferating cells in a lung cancer xenograft model.[4] However, it is important to note that the anti-proliferative effects on cancer cells are not universally observed across all cell lines.[5]

Effects on Vascular Smooth Muscle Cell Proliferation

The renin-angiotensin system is known to influence the proliferation of vascular smooth muscle cells (VSMCs). Angiotensin II is a known mitogen for VSMCs.[6][7] By reducing angiotensin II levels, ACE inhibitors can indirectly inhibit VSMC proliferation. Furthermore, ACE inhibitors increase the levels of Angiotensin-(1-7), which has been shown to have an inhibitory effect on VSMC growth.[6][8]

Influence on Cellular Apoptosis

The role of this compound and its active metabolite, captopril, in regulating apoptosis is complex, with studies reporting both pro- and anti-apoptotic effects depending on the cellular context.

Inhibition of T-Cell Activation-Induced Apoptosis

Captopril has been shown to prevent activation-induced apoptosis in murine T-cell hybridomas.[9][10] This effect is mediated by interfering with T-cell activation signals and inhibiting the expression of Fas ligand (FasL), a key molecule in the extrinsic apoptosis pathway.[9][10][11] By downregulating FasL, captopril disrupts the Fas-FasL interaction that leads to programmed cell death in activated T cells.[11]

Protection Against Apoptosis in Renal Cells

In a study on diabetic rats, the ACE inhibitor benazepril was found to reduce the number of apoptotic cells in the kidney.[12] This renal protective effect was associated with the downregulation of Fas and FasL expression, suggesting an inhibition of the extrinsic apoptotic pathway.[12]

Variable Effects on Endothelial Cell Apoptosis

The impact of ACE inhibitors on endothelial cell apoptosis is not consistent across studies. One study found that several ACE inhibitors, including enalapril, had no significant effect on in vitro endothelial cell apoptosis.[13] In contrast, another study reported that captopril and enalaprilat were unable to protect human endothelial cells from etoposide-induced apoptosis.[14] However, this compound has been shown to inhibit the production of reactive oxygen species (ROS) in endothelial cells, which can be a trigger for apoptosis.[15]

Induction of Apoptosis in Cancer Cells

In contrast to its anti-apoptotic effects in some cell types, captopril has been shown to induce apoptosis in human lung cancer cells.[4] This pro-apoptotic activity contributes to its anti-tumor effects. Furthermore, in prostate cancer cells, captopril's anti-proliferative effect is linked to the upregulation of the pro-apoptotic p53 gene.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound and other ACE inhibitors on cellular proliferation and apoptosis.

Table 1: Effects of ACE Inhibitors on Cellular Proliferation

| ACE Inhibitor | Cell Type | Concentration(s) | Effect | Quantitative Measurement | Reference |

| Enalaprilat | Rat Cardiac Fibroblasts | 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M | Inhibition of Ang II-induced proliferation | Dose-dependent decrease in BrdU incorporation | [2] |

| Captopril | Prostate Cancer (DU145) | 0.63, 1.25, 2.5 mg/mL | Inhibition | 62.3%, 87.5%, 99.3% inhibition respectively | [3] |

| Captopril | Colon Cancer (HCT116) | 0.63, 1.25, 2.5 mg/mL | Inhibition | 32.5%, 67.8%, 97.3% inhibition respectively | [3] |

| Captopril | Human Lung Cancer (LNM35) | 2.8 mg/mouse/day (in vivo) | Inhibition | 58% reduction in tumor growth | [4] |

| Enalapril | Graves' Orbital Fibroblasts | Not specified | Inhibition | Significant reduction in cell number | [16] |

Table 2: Effects of ACE Inhibitors on Cellular Apoptosis

| ACE Inhibitor | Cell Type | Condition | Concentration(s) | Effect | Quantitative Measurement | Reference |

| Captopril | Murine T-Cell Hybridomas | Anti-CD3 antibody activation | 8 mM | Inhibition | Significant reduction in apoptotic cell death | [9][10] |

| Benazepril | Rat Kidney (in vivo) | Diabetic | 10 mg/kg/day | Inhibition | Significant reduction in TUNEL-positive cells | [12] |

| Captopril | Human Lung Epithelial Cells | Fas-induced apoptosis | 50 ng/mL | Inhibition | Complete abrogation of apoptotic indexes | [17] |

| Captopril | Human Lung Cancer (LNM35) | In vitro | Not specified | Induction | Increased apoptosis detected by FACS | [4] |

| Captopril | C6 Glioma Cells | H₂O₂-induced oxidative stress | Various | Inhibition | Significant decrease in apoptosis rate | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

-

Objective: To quantify the anti-proliferative effect of an ACE inhibitor on cancer cells.

-

Cell Lines: Human prostate cancer (DU145) and colon cancer (HCT116) cells.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the ACE inhibitor (e.g., captopril at 0.63, 1.25, and 2.5 mg/mL) for 24 hours.

-

After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell inhibition is calculated relative to untreated control cells.[3]

-

Apoptosis Detection (TUNEL Assay)

-

Objective: To detect and quantify apoptotic cells in kidney tissue.

-

Model: Diabetic rat model treated with an ACE inhibitor.

-

Methodology:

-

Kidney tissue sections are deparaffinized and rehydrated.

-

The sections are treated with proteinase K to retrieve antigenic sites.

-

Endogenous peroxidase activity is quenched with hydrogen peroxide.

-

The sections are incubated with terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP to label the 3'-OH ends of fragmented DNA.

-

The labeled DNA is then visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).

-

Apoptotic cells (TUNEL-positive) are identified by their dark brown nuclear staining and quantified by counting under a microscope.[12]

-

Western Blot for Signaling Proteins

-

Objective: To analyze the expression of proteins involved in signaling pathways affected by ACE inhibitors.

-

Methodology:

-

Cells are treated with the ACE inhibitor and/or other stimuli as required by the experiment.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-p38MAPK, TGF-β1, Fas, FasL).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Visualizations

The effects of this compound on apoptosis and proliferation are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified.

Inhibition of Cardiac Fibroblast Proliferation

Caption: this compound inhibits Angiotensin II-induced cardiac fibroblast proliferation.

Inhibition of T-Cell Activation-Induced Apoptosis

Caption: Captopril inhibits T-cell apoptosis by downregulating FasL expression.

Experimental Workflow for Cell Proliferation (MTT Assay)

Caption: Workflow for assessing cell proliferation using the MTT assay.

Conclusion

This compound, primarily through its active metabolite captopril, exerts significant and varied effects on cellular apoptosis and proliferation. The existing body of research, while not exhaustive, points towards a therapeutic potential beyond its primary cardiovascular applications. The anti-proliferative effects on cardiac fibroblasts and certain cancer cells, coupled with its ability to inhibit apoptosis in specific contexts such as activated T-cells and renal cells, suggest that this compound could be repurposed for fibrotic diseases, certain cancers, and autoimmune conditions. However, the conflicting reports on its effects, particularly in endothelial cells, underscore the necessity for further research to delineate the precise molecular mechanisms and the cellular contexts in which these effects are most pronounced. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and other ACE inhibitors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer Potential of Captopril and Botulinum Toxin Type-A and Associated p53 Gene Apototic Stimulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Captopril as a potential inhibitor of lung tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effects of benazepril on apoptosis in the kidney of diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differences in the effect of angiotensin-converting enzyme inhibitors on the rate of endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Captopril and enalaprilat decrease antioxidant defences in human endothelial cells and are unable to protect against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inhibitory effect of this compound, an angiotensin-converting enzyme inhibitor, on endothelial inflammatory response induced by oxysterol and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enalapril reduces proliferation and hyaluronic acid release in orbital fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Captopril inhibits apoptosis in human lung epithelial cells: a potential antifibrotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Captopril exhibits protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Pharmacodynamics of Alacepril in Normotensive and Hypertensive Animal Models: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the pharmacodynamics of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its differential effects in normotensive and hypertensive animal models. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and antihypertensive drug research.

Introduction

This compound is a prodrug that is metabolized in vivo to its active moieties, captopril and desacetyl-alacepril.[1] Its primary mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] By blocking ACE, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, leading to vasodilation and a reduction in sodium and water retention.[2] This whitepaper synthesizes findings from various preclinical studies to compare the pharmacodynamic profile of this compound in animal models with normal blood pressure versus those with experimentally induced or genetic hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a crucial role in regulating blood pressure. A decrease in renal blood flow prompts the kidneys to release renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. This compound, through its active metabolite captopril, inhibits ACE, thereby reducing angiotensin II and aldosterone levels, resulting in vasodilation and decreased blood volume.[2]

Potentiation of the Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect.[3]

Comparative Pharmacodynamics: Normotensive vs. Hypertensive Models

The antihypertensive efficacy of this compound is markedly more pronounced in hypertensive animal models compared to their normotensive counterparts.

Effects on Blood Pressure

Studies consistently demonstrate a significant, dose-dependent reduction in blood pressure in various hypertensive animal models following oral administration of this compound. In contrast, the effect on blood pressure in normotensive animals is less pronounced.

Table 1: Effect of Single Oral Dose of this compound on Blood Pressure

| Animal Model | Dose (mg/kg) | Maximum Blood Pressure Reduction (mmHg) | Reference(s) |

| Hypertensive Models | |||

| Spontaneously Hypertensive Rats (SHR) | 1 - 30 | Dose-dependent reduction | [4] |

| DOCA-salt Hypertensive Rats | 10 - 100 | Significant and sustained reduction | [4] |

| Renal Hypertensive Rats (two-kidney, one-clip) | 1 - 30 | Dose-related reduction | [5] |

| Renal Hypertensive Dogs | 3 | Marked reduction in SBP and DBP | [6] |

| Normotensive Models | |||

| Conscious Normotensive Dogs | 3 - 100 (i.v. infusion µg/kg/min) | Tendency to decrease DBP | [6] |

| Healthy Beagle Dogs | 2.0 (daily) | No significant effect | [7] |

| Healthy Beagle Dogs | 6.0 (daily) | Reduced blood pressure | [7] |

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's modulation of the RAAS also differs between normotensive and hypertensive states.

Table 2: Effects of this compound on RAAS Components

| Animal Model | Dose (mg/kg) | Plasma Renin Activity | Plasma Aldosterone Concentration | Urinary Aldosterone Excretion | Reference(s) |

| Hypertensive Models | |||||

| Renal Hypertensive Dogs | 3 p.o. | Increased | Decreased | - | [3] |

| Spontaneously Hypertensive Rats (SHR) | 30 - 100 p.o. | - | - | Decreased | [3] |

| Normotensive Models | |||||

| Conscious Normotensive Dogs | 1.5 q12h p.o. | - | - | Decreased (short-term) | [8] |

| Healthy Beagle Dogs | 2.0/6.0 (daily) | Incomplete RAAS suppression | - | No significant difference | [7] |

Effects on the Kallikrein-Kinin System and Renal Function

In both normotensive and hypertensive models, this compound has been shown to influence the kallikrein-kinin system and renal excretory function.

Table 3: Effects of this compound on Bradykinin and Renal Parameters

| Animal Model | Dose (mg/kg) | Urinary Bradykinin Excretion | Urinary Water and Sodium Excretion | Reference(s) |

| Hypertensive Models | ||||

| Spontaneously Hypertensive Rats (SHR) | 30 - 100 p.o. | Increased | Increased | [3] |

| Normotensive Models | ||||

| Conscious Normotensive Dogs | 1 and 3 p.o. | Increased | Increased | [3] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this whitepaper.

Animal Models

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. Wistar-Kyoto (WKY) rats are often used as normotensive controls.[9][10][11]

-

Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rats: This model of mineralocorticoid hypertension is induced by unilateral nephrectomy followed by subcutaneous administration of DOCA and providing a high-salt (1% NaCl) drinking solution.[1][12][13][14][15]

-

Renal Hypertensive Rats and Dogs (Two-Kidney, One-Clip Goldblatt Model): This model of renovascular hypertension is created by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.[5]

Drug Administration

This compound is typically administered orally, suspended in a vehicle such as a 0.5% carboxymethylcellulose solution. Doses in rodent studies have ranged from 1 to 100 mg/kg, while in canine studies, doses of 1 to 3 mg/kg are common.[4][16]

Blood Pressure Measurement

-

Tail-cuff Method: A non-invasive method for measuring systolic blood pressure in conscious rats.[17]

-

Intra-arterial Catheterization: An invasive "gold standard" method providing direct and continuous blood pressure measurement.[18]

-

Radiotelemetry: An advanced invasive method that allows for continuous monitoring of blood pressure in conscious, freely moving animals, minimizing stress-induced artifacts.[19]

Biochemical Assays

-

Plasma Renin Activity (PRA): Typically measured by radioimmunoassay (RIA) of angiotensin I generated during in vitro incubation of plasma.[20][21][22][23]

-

Urinary Aldosterone: Measured by RIA or enzyme-linked immunosorbent assay (ELISA) from 24-hour urine collections or spot urine samples, often expressed as a ratio to creatinine concentration.[2][4][24][25][26]

-

Urinary Bradykinin: Measured by specific immunoassays from urine samples.[3]

Conclusion

The pharmacodynamic effects of this compound are significantly more pronounced in hypertensive animal models compared to their normotensive counterparts. While this compound demonstrates a clear, dose-dependent antihypertensive effect in models of genetic, mineralocorticoid, and renovascular hypertension, its impact on the blood pressure of normotensive animals is minimal at therapeutic doses. The modulation of the RAAS and kallikrein-kinin system by this compound is evident in both states, but the physiological consequence of these actions, particularly the reduction in blood pressure, is amplified in the hypertensive state. These findings underscore the importance of the underlying physiological state in determining the therapeutic response to ACE inhibitors and provide a robust preclinical basis for the clinical use of this compound in the management of hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Urinary aldosterone to creatinine ratio in cats before and after suppression with salt or fludrocortisone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of aldosterone in feline, canine and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive activity of this compound, an orally active angiotensin converting enzyme inhibitor, in renal hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the novel orally active angiotensin converting enzyme inhibitor this compound on cardiovascular system in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of high-dose this compound on the renin-angiotensin-aldosterone system and autonomic nervous system function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the effect of an angiotensin-converting enzyme inhibitor, this compound, on drug-induced renin-angiotensin-aldosterone system activation in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular development after enalapril in spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genealogy of the spontaneously hypertensive rat and Wistar-Kyoto rat strains: implications for studies of inherited hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. article.imrpress.com [article.imrpress.com]

- 13. omicsonline.org [omicsonline.org]

- 14. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 15. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the angiotensin-converting enzyme inhibitor this compound in dogs with mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]

- 20. Measurement of renin activity, concentration and substrate in rat plasma by radioimmunoassay of angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. ibl-america.com [ibl-america.com]

- 24. Estimation of 24-h aldosterone secretion in the dog using the urine aldosterone:creatinine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reassessment of Urinary Aldosterone Measurement After Saline Infusion in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. air.unimi.it [air.unimi.it]

Molecular targets of Alacepril's active metabolite, captopril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, undergoes in vivo metabolic conversion to its active form, captopril. Captopril is a potent antihypertensive agent primarily utilized in the management of hypertension and heart failure.[1][2][3] Its therapeutic efficacy is chiefly attributed to its interaction with specific molecular targets within the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the molecular targets of captopril, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and professionals in the field of drug development.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target of captopril is Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[4][5] Captopril acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[6][7][8] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[9][10]

Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain.[11] Captopril has been shown to bind to both domains, with some studies suggesting a similar affinity for both, while others indicate a modest selectivity.[11]

Quantitative Data: Captopril Inhibition of ACE

The inhibitory potency of captopril on ACE has been quantified through various in vitro assays, with reported IC50 and Ki values varying depending on the experimental conditions and the source of the enzyme.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 1.57 nM | Human Serum | [12] |

| IC50 | 20 nM | Not Specified | [13] |

| IC50 | 0.0123 µM | Not Specified | [14] |

| Ki | 0.3 nM | Not Specified | [15] |

| Ki | 0.99 nM | Human Serum | [12] |

| Binding Affinity (kcal/mol) | -6.1 | N- and C-domain (in silico) | [11] |

Off-Target Molecular Interactions

While ACE is the primary target, research has indicated that captopril can interact with other molecular targets, which may contribute to its broader pharmacological profile or potential side effects.

Matrix Metalloproteinases (MMPs)